Chlorhydrate de tétramisole-d5

Vue d'ensemble

Description

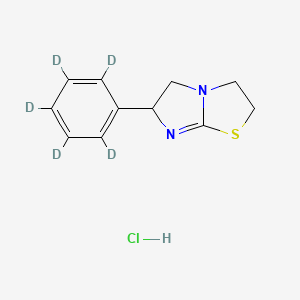

Tetramisole-d5 hydrochloride is a deuterium-labeled analog of tetramisole hydrochloride. This compound is primarily used as an internal standard in analytical and pharmacokinetic research due to its stable isotope labeling, which enhances the accuracy of mass spectrometry and liquid chromatography analyses. The molecular formula of tetramisole-d5 hydrochloride is C11H8D5ClN2S, and it has a molecular weight of 245.78 g/mol .

Applications De Recherche Scientifique

Tetramisole-d5 hydrochloride is widely used in scientific research, particularly in:

Analytical Chemistry: As an internal standard for the quantification of tetramisole in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacokinetics: To study the absorption, distribution, metabolism, and excretion (ADME) of tetramisole in various biological systems.

Toxicology: For monitoring and controlling residues of tetramisole in food products, especially in veterinary medicine.

Biological Research: Investigating the biological pathways and mechanisms of action of tetramisole and its analogs

Mécanisme D'action

Target of Action

Tetramisole-d5 hydrochloride is a biological response modifier with anthelmintic activity . It is primarily used to treat hookworm infections . The primary targets of Tetramisole-d5 hydrochloride are the ganglions and nervous cells of the worms .

Mode of Action

Tetramisole-d5 hydrochloride causes a depolarization of the ganglions and nervous cells of the worms . This interaction results in the paralysis of the worms within 1 to 3 hours after administration . At a low dose, Tetramisole-d5 hydrochloride also has a stimulating effect on the immune system of mammals .

Biochemical Pathways

It is known that the compound’s anthelmintic activity results from a maintained depolarization of the muscle cells of the worms .

Pharmacokinetics

A study on the chiral pharmacokinetics of tetramisole stereoisomers showed that dexamisole, one of the isomers, had significantly longer apparent elimination half-lives (702 – 100 h) than levamisole (287 – 477 h) . This suggests that the pharmacokinetics of Tetramisole-d5 hydrochloride may be influenced by the ratio of its isomers.

Result of Action

The primary result of Tetramisole-d5 hydrochloride’s action is the paralysis and subsequent death or expulsion of the worms . This is due to the compound’s interaction with the ganglions and nervous cells of the worms, which leads to their depolarization .

Analyse Biochimique

Biochemical Properties

Tetramisole-d5 hydrochloride is known to interact with tissue non-specific alkaline phosphatase (TNAP) . TNAP is involved in the synthesis of GABA and adenosine, which are the main inhibitory neurotransmitters in the cortex . Tetramisole-d5 hydrochloride, as a well-documented TNAP inhibitor, can influence these biochemical reactions .

Cellular Effects

In the context of cellular effects, Tetramisole-d5 hydrochloride has been found to suppress neuronal activity . It reduces neuronal response amplitude in a dose-dependent manner and also decreases axonal conduction velocity . These effects are independent of its action on TNAP .

Molecular Mechanism

The molecular mechanism of Tetramisole-d5 hydrochloride involves blocking voltage-dependent sodium channels . This blocking action is thought to be responsible for the observed reduction in neuronal response amplitude and decrease in axonal conduction velocity .

Temporal Effects in Laboratory Settings

It is known that the compound has a limited shelf life .

Dosage Effects in Animal Models

A slight overdosing should not be a problem, but twice the recommended dose can already cause adverse reactions, especially in pets and horses .

Metabolic Pathways

It is known that tetramisole, the non-deuterated form of the compound, acts as an agonist to nicotinic acetylcholine receptors .

Subcellular Localization

Given its known interactions with TNAP and voltage-dependent sodium channels, it is likely that the compound localizes to regions of the cell where these components are present .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tetramisole-d5 hydrochloride involves the incorporation of deuterium atoms into the tetramisole molecule. This process typically starts with the synthesis of deuterated benzene, which is then used to form the deuterated phenyl ring in the tetramisole structure. The key steps include:

Deuteration of Benzene: Benzene is treated with deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.

Formation of Deuterated Phenyl Ring: The deuterated benzene is then used in a series of reactions to form the deuterated phenyl ring, which is a crucial part of the tetramisole structure.

Cyclization and Hydrochloride Formation: The deuterated phenyl ring undergoes cyclization with other reactants to form the imidazothiazole ring system, followed by the addition of hydrochloric acid to yield tetramisole-d5 hydrochloride.

Industrial Production Methods: Industrial production of tetramisole-d5 hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuteration: Large-scale deuteration of benzene.

Automated Synthesis: Use of automated reactors for the cyclization and hydrochloride formation steps to ensure consistency and purity.

Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels for analytical standards

Analyse Des Réactions Chimiques

Types of Reactions: Tetramisole-d5 hydrochloride can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it back to its parent amine form.

Substitution: Nucleophilic substitution reactions can occur at the imidazothiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Parent amine forms.

Substitution Products: Various substituted imidazothiazole derivatives

Comparaison Avec Des Composés Similaires

Levamisole Hydrochloride: A closely related compound with similar anthelmintic properties but without deuterium labeling.

Tetramisole Hydrochloride: The non-deuterated parent compound used for similar applications.

Other Imidazothiazole Derivatives: Compounds like thiabendazole and albendazole, which also have anthelmintic properties.

Uniqueness: Tetramisole-d5 hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and accuracy in analytical measurements. This makes it particularly valuable in pharmacokinetic and analytical chemistry research, where precise quantification is essential .

Activité Biologique

Tetramisole-d5 hydrochloride is a deuterated form of levamisole, an imidazothiazole derivative known for its anthelmintic and immunomodulatory properties. The incorporation of deuterium in its structure enhances its stability and pharmacokinetic profile, making it a valuable compound in research settings, particularly in studies involving drug metabolism and pharmacodynamics.

- Chemical Name : Tetramisole-d5 Hydrochloride

- CAS Number : 1246819-64-6

- Molecular Formula : C11H12D5ClN2S

- Molecular Weight : 245.78 g/mol

Tetramisole acts primarily as an immunomodulator and an anthelmintic agent. Its biological activity is attributed to the following mechanisms:

- Immunomodulation : It enhances the immune response by stimulating T-cell activity and increasing the production of cytokines, which are crucial for immune function.

- Anthelmintic Activity : Tetramisole disrupts the neuromuscular function of parasitic worms, leading to paralysis and eventual expulsion from the host.

Antiviral Properties

Research indicates that tetramisole exhibits antiviral effects against herpes simplex virus (HSV). In vitro studies have shown that it can inhibit viral replication, suggesting potential applications in treating viral infections .

Pharmacokinetics

A study focusing on the population pharmacokinetics of levamisole (the parent compound) in children with steroid-sensitive nephrotic syndrome revealed that the pharmacokinetic profile is similar to that observed in adults, with slightly higher elimination rates in children. This information is critical for dosing considerations in pediatric populations .

Case Study 1: Levamisole in Pediatric Nephrotic Syndrome

A randomized controlled trial evaluated the efficacy of levamisole in preventing relapses of nephrotic syndrome in children. The study found that levamisole significantly reduced the frequency of relapses and allowed for a reduction in steroid dosage, highlighting its role as an alternative treatment option .

Case Study 2: Adulteration in Cocaine Samples

Tetramisole has been identified as a common adulterant in cocaine samples, which raises concerns regarding its effects on human metabolism. A forensic analysis indicated that metabolites of tetramisole could contribute to adverse health effects when consumed with cocaine .

Comparative Analysis of Biological Activity

| Property | Tetramisole | Tetramisole-d5 |

|---|---|---|

| Anthelmintic Activity | Yes | Yes |

| Immunomodulatory Effects | Yes | Yes |

| Antiviral Activity | Limited | Enhanced |

| Pharmacokinetic Stability | Moderate | Improved |

Research Findings

Recent studies have emphasized the importance of deuterated compounds like tetramisole-d5 in improving the accuracy of pharmacokinetic assessments through techniques such as mass spectrometry and liquid chromatography. The deuteration helps trace drug metabolism more effectively, offering insights into how drugs behave within biological systems .

Propriétés

IUPAC Name |

6-(2,3,4,5,6-pentadeuteriophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H/i1D,2D,3D,4D,5D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZPBGZRMVRFKY-GWVWGMRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2CN3CCSC3=N2)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746828 | |

| Record name | 6-(~2~H_5_)Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173021-85-6 | |

| Record name | 6-(~2~H_5_)Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173021-85-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.